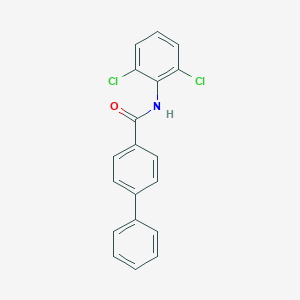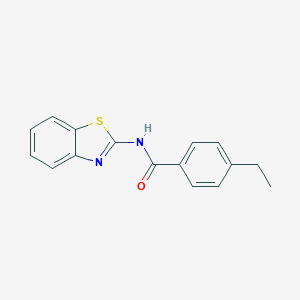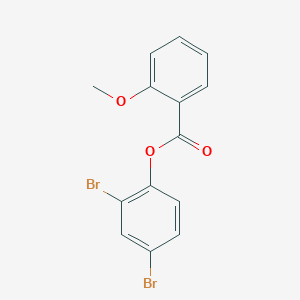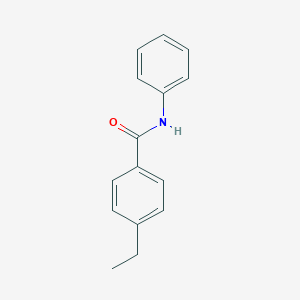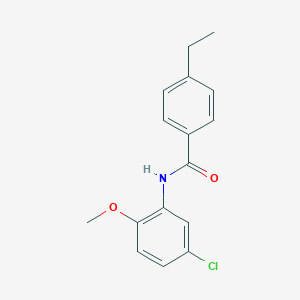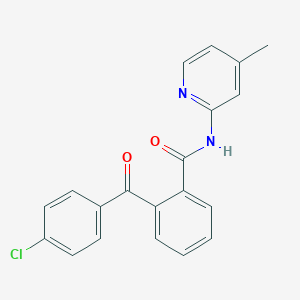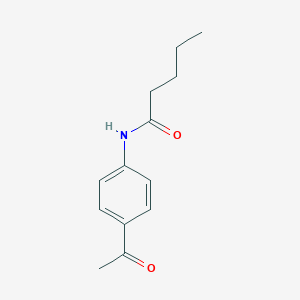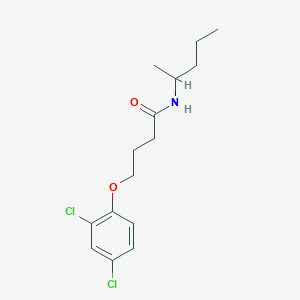
4-(2,4-dichlorophenoxy)-N-(1-methylbutyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(1-methylbutyl)butanamide, also known as “DCPB”, is a synthetic compound that has been studied for its potential use as a herbicide. It was first synthesized in the 1960s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of DCPB involves the inhibition of an enzyme called protoporphyrinogen oxidase, which is involved in the production of chlorophyll in plants. By inhibiting this enzyme, DCPB prevents the growth of plants. In cancer cells, DCPB has been shown to induce cell death by activating a pathway called the unfolded protein response.
Biochemical and Physiological Effects:
In addition to its effects on plants and cancer cells, DCPB has also been shown to have effects on the liver and kidneys in animal studies. Specifically, DCPB has been shown to increase levels of certain liver enzymes and cause kidney damage in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCPB in lab experiments is its specificity for certain types of plants and cancer cells. This allows researchers to target these cells specifically and avoid damaging healthy cells. However, DCPB also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the human body.
Zukünftige Richtungen
Future research on DCPB could focus on its potential use as a herbicide for specific types of plants, as well as its potential use in the treatment of certain types of cancer. Additionally, further studies could investigate the safety and toxicity of DCPB in animal and human models. Finally, research could explore the potential for DCPB to be used in combination with other compounds to enhance its efficacy as a herbicide or cancer treatment.
Conclusion:
In conclusion, DCPB is a synthetic compound that has been studied for its potential use as a herbicide and cancer treatment. Its mechanism of action involves the inhibition of protoporphyrinogen oxidase, and it has been shown to have effects on the liver and kidneys in animal studies. While DCPB has advantages in its specificity for certain types of cells, it also has limitations in its potential toxicity and need for further research. Future research on DCPB could focus on its potential use as a herbicide and cancer treatment, as well as its safety and toxicity in animal and human models.
Synthesemethoden
The synthesis of DCPB involves several steps, including the reaction of 2,4-dichlorophenol with butylamine to form 2,4-dichlorophenylbutylamine. This compound is then reacted with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyramide. Finally, the addition of methylamine to this compound produces DCPB.
Wissenschaftliche Forschungsanwendungen
DCPB has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain plants. It has also been investigated for its potential use as a selective herbicide, meaning it can target specific types of plants while leaving others unaffected. Additionally, DCPB has been studied for its potential use in the treatment of certain types of cancer.
Eigenschaften
Molekularformel |
C15H21Cl2NO2 |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-pentan-2-ylbutanamide |
InChI |
InChI=1S/C15H21Cl2NO2/c1-3-5-11(2)18-15(19)6-4-9-20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XXMMTOQSUSSNBK-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





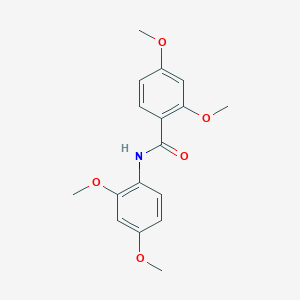

![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
